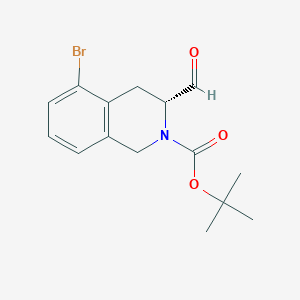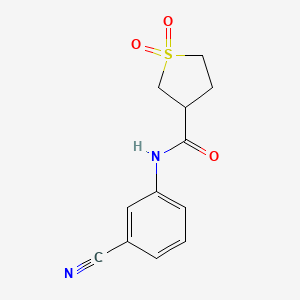
tert-Butyl (R)-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a tert-butyl group, a bromine atom, and a formyl group attached to a dihydroisoquinoline core. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The synthesis begins with the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline ring.
Formylation: The formyl group is introduced via a formylation reaction, often using reagents like formic acid or formyl chloride.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group, typically using tert-butyl alcohol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow reactors and automated synthesis techniques.
化学反应分析
tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used as a probe to study biological processes involving isoquinoline derivatives, such as enzyme inhibition and receptor binding.
Medicine: Isoquinoline derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders. This compound can be used in drug discovery and development.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group can participate in electrophilic and nucleophilic interactions, respectively, while the isoquinoline core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound lacks the tert-butyl group, which can affect its solubility and reactivity.
tert-Butyl ®-5-chloro-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: The chlorine atom can influence the compound’s reactivity and biological activity differently compared to the bromine atom.
tert-Butyl ®-5-bromo-3-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate:
The uniqueness of tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C15H18BrNO3 |
|---|---|
分子量 |
340.21 g/mol |
IUPAC 名称 |
tert-butyl (3R)-5-bromo-3-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)17-8-10-5-4-6-13(16)12(10)7-11(17)9-18/h4-6,9,11H,7-8H2,1-3H3/t11-/m1/s1 |
InChI 键 |
FIKBBTUQYLWWBE-LLVKDONJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C=O)C(=CC=C2)Br |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C=O)C(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Methyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14914164.png)

![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)


![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)






